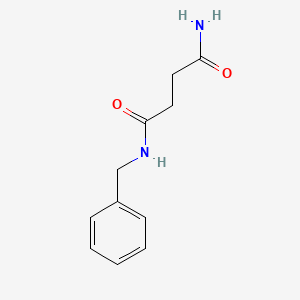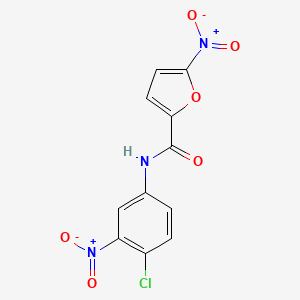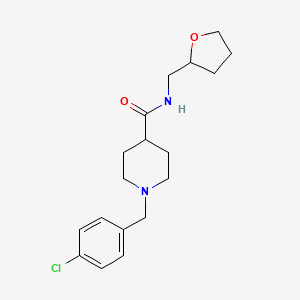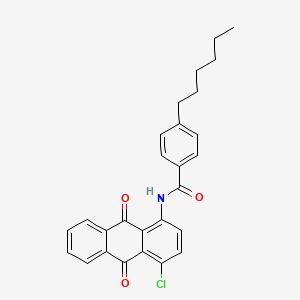![molecular formula C22H18N2O2 B12455607 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B12455607.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminophenol with benzaldehyde under acidic conditions to form the benzoxazole ring . The resulting benzoxazole derivative is then coupled with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as metal catalysts or nanocatalysts may be used to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating cytotoxic activity against various cancer cell lines.
Material Science: Benzoxazole derivatives are used in the development of advanced materials, including polymers and dyes.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or proteins involved in cancer cell proliferation. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Another benzoxazole derivative with potential anticancer properties.
2-phenyl benzoxazole sulfonamide: Known for its antimycobacterial activity.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide stands out due to its unique combination of a benzoxazole ring and a phenylpropanamide moiety, which contributes to its diverse range of applications and biological activities .
Properties
Molecular Formula |
C22H18N2O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H18N2O2/c25-21(14-13-16-7-2-1-3-8-16)23-18-10-6-9-17(15-18)22-24-19-11-4-5-12-20(19)26-22/h1-12,15H,13-14H2,(H,23,25) |
InChI Key |
CIEWGSIPGPCPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-diphenyl-N-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12455528.png)

![2-({2-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-N-cyclohexylbenzamide](/img/structure/B12455539.png)
![2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)-2-propenamide](/img/structure/B12455550.png)
![4-Chloro-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B12455553.png)
![(1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455564.png)




![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine](/img/structure/B12455596.png)
![5-bromo-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12455597.png)
![5-[(4-Hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12455598.png)

